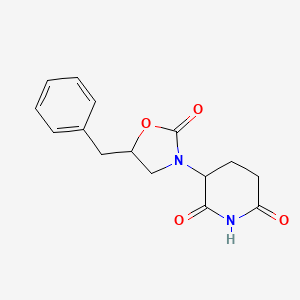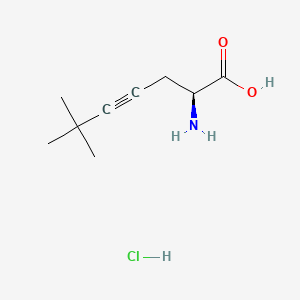![molecular formula C12H13ClO4 B13554786 2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)
2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a benzoic acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is of interest due to its utility in various synthetic applications, particularly in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is to react 5-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a methoxy group yields 2-[(Tert-butoxy)carbonyl]-5-methoxybenzoic acid.
Deprotection: Removal of the Boc group yields 5-chlorobenzoic acid.
Applications De Recherche Scientifique
2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the preparation of peptide-based drugs and other biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those requiring protection of amine groups during synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-4-chlorobenzoic acid
- 2-[(Tert-butoxy)carbonyl]-3-chlorobenzoic acid
- 2-[(Tert-butoxy)carbonyl]-5-methoxybenzoic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its analogs .
Propriétés
Formule moléculaire |
C12H13ClO4 |
|---|---|
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13ClO4/c1-12(2,3)17-11(16)8-5-4-7(13)6-9(8)10(14)15/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
NCQRQENKZCFBCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















